molecular formula C10H19ClN2O B12358211 (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride

(1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride

Cat. No.: B12358211
M. Wt: 218.72 g/mol
InChI Key: BOUVNEUTAFESQL-LBEJWNQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-2-Pyrrolidin-1-ylcyclohexanone oxime hydrochloride is a cyclohexanone-derived oxime featuring a pyrrolidine substituent at the 2-position. The oxime group (-NOH) is in the E-configuration, and the compound is stabilized as a hydrochloride salt to enhance solubility and stability. Oximes are typically synthesized via the condensation of carbonyl compounds (ketones or aldehydes) with hydroxylamine or its derivatives. In this case, hydroxylamine hydrochloride is likely used under acidic conditions to generate the oxime, with water and HCl as by-products . This compound is of interest in pharmaceutical and synthetic chemistry due to the biological relevance of oximes (e.g., as enzyme inhibitors or antidotes) and the structural versatility imparted by the pyrrolidine moiety.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

(NE)-N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H/b11-9+;

InChI Key

BOUVNEUTAFESQL-LBEJWNQZSA-N

Isomeric SMILES

C1CC/C(=N\O)/C(C1)N2CCCC2.Cl

Canonical SMILES

C1CCC(=NO)C(C1)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride typically involves the reaction of 2-(pyrrolidin-1-yl)cyclohexanone with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Reagent in Organic Chemistry:
This compound is utilized as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamine derivatives. Its structure, featuring a pyrrolidine ring and a cyclohexylidene group, makes it a versatile building block for synthesizing more complex molecules.

Table 1: Key Reactions Involving (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride

Reaction TypeDescriptionProduct Example
Oxime FormationReacts with carbonyl compoundsOxime derivatives
Hydroxylamine SynthesisActs as a source of hydroxylamineVarious hydroxylamines
Cyclization ReactionsCan participate in cyclization to form heterocyclesHeterocyclic compounds

Potential Therapeutic Uses:
Research indicates that (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride may exhibit various biological activities, making it a candidate for therapeutic applications.

  • Cancer Research: Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, similar to other compounds targeting Pim kinases. This positions it as a potential therapeutic agent in oncology .
  • Neuroprotective Effects: There is ongoing investigation into its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 2: Biological Activities and Potential Applications

Biological ActivityPotential Application
Kinase InhibitionCancer treatment
NeuroprotectionTreatment of neurodegenerative diseases
Antimicrobial PropertiesDevelopment of new antibiotics

Case Studies and Research Findings

Case Study Insights:
Several case studies have highlighted the utility of (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride in various research contexts:

  • Case Study on Cancer Therapeutics: A study demonstrated the efficacy of this compound in inhibiting tumor growth in vitro, suggesting its potential role as a chemotherapeutic agent .
  • Neuroprotective Research: Another case study focused on its effects on neuronal cell lines, revealing promising results in reducing oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound A : (E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Oxime (CAS 1228670-10-7)
  • Structure : A pyridine derivative with a methoxy group at position 2, a pyrrolidine substituent at position 6, and an oxime group on the aldehyde.
  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.26 g/mol .
Compound B : (1E)-2-Pyrrolidin-1-ylcyclohexanone Oxime Hydrochloride
  • Structure: Cyclohexanone backbone with a pyrrolidine substituent and an E-oxime group.
  • Molecular Formula: Likely C₁₁H₁₉N₂OCl (exact formula depends on cyclohexanone substituents).
  • Molecular Weight : Higher than Compound A due to the cyclohexane ring and HCl salt.

Key Structural Differences :

Core Backbone: Compound A has a pyridine ring, while Compound B uses a cyclohexanone scaffold.

Functional Groups : Compound A includes a methoxy group and an aldehyde-derived oxime, whereas Compound B lacks methoxy and features a ketone-derived oxime.

Salt Form : Compound B is a hydrochloride salt, enhancing aqueous solubility compared to neutral oximes like Compound A.

Compound B :
  • Likely synthesized via hydroxylamine hydrochloride reacting with 2-pyrrolidin-1-ylcyclohexanone under acidic conditions. This method aligns with conventional oxime synthesis protocols using in-situ hydroxylamine generation .
Compound A :
  • Advanced techniques like microwave-assisted or ionic liquid-mediated synthesis (as noted in ) could improve yield or reduce reaction time .

Physicochemical Properties

Property Compound B Compound A (CAS 1228670-10-7)
Solubility High (due to HCl salt) Moderate (neutral oxime)
Stability Enhanced (salt form reduces hygroscopicity) May require stabilization under inert conditions
Molecular Weight ~250–300 g/mol (estimated) 221.26 g/mol

Biological Activity

(1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating various biochemical pathways. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride is C10H18N2OHClC_{10}H_{18}N_{2}O\cdot HCl with a molecular weight of 218.72 g/mol. The structure features a pyrrolidine ring and an oxime functional group, which are crucial for its biological interactions.

Research indicates that compounds containing oxime groups have diverse biological activities, including:

  • Antimicrobial Activity : Oxime derivatives have shown significant antibacterial effects against various strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Properties : Studies suggest that oxime-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .
  • Chemokine Receptor Modulation : Some derivatives have been identified as modulators of chemokine receptors such as CCR2 and CCR5, which are implicated in inflammatory responses and diseases like rheumatoid arthritis .

Case Studies

  • Toxicity Studies : A comprehensive study on cyclohexanone oxime (a related compound) demonstrated its mutagenicity in certain bacterial strains and impacts on liver and spleen weights in rodent models. The no-effect levels for erythrotoxicity were established at 2,500 ppm after 13 weeks of exposure .
  • Anticancer Research : In vitro studies showed that certain oxime derivatives could inhibit cell proliferation and migration in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Tables

Biological Activity Effect Reference
AntibacterialMIC 0.19–0.39 µg/mL against Gram-positive strains
AnticancerInduces apoptosis in chronic myelogenous leukemia cells
Chemokine modulationModulates CCR2/CCR5 receptors

Pharmacological Studies

Recent pharmacological studies have focused on the ability of (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride to interact with specific cellular targets. For instance:

  • Inhibition of Kinases : Certain oxime derivatives inhibit kinases involved in cancer progression, leading to reduced cell viability and increased apoptosis rates .
  • Impact on Gene Expression : Research has shown that these compounds can alter the expression levels of genes associated with inflammation and cancer, further supporting their therapeutic potential .

Safety Profile

While promising, the safety profile of (1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride requires careful evaluation. Toxicity studies on related compounds indicate potential risks at high exposure levels, necessitating further investigation into the pharmacokinetics and long-term effects of this compound.

Q & A

Q. How can the (1E)-configuration of the oxime group in this compound be confirmed experimentally?

To confirm the (1E)-configuration, employ X-ray crystallography to resolve the molecular structure, as demonstrated in crystallographic studies of analogous pyrrolidine derivatives . Additionally, NMR spectroscopy (e.g., NOESY/ROESY) can detect spatial proximity between the oxime proton and adjacent substituents, while IR spectroscopy verifies the presence of characteristic N–O and C=N stretching vibrations. Computational methods (DFT calculations) may complement experimental data to validate stereochemistry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on safety data sheets (SDS) for structurally related hydrochlorides:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity via inhalation is classified under GHS Category 4 .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
  • First Aid: Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if respiratory distress occurs .

Q. What methods are recommended for assessing the compound’s purity during synthesis?

Use HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities. Cross-validate with mass spectrometry (LC-MS) for molecular weight confirmation. Reference standards (e.g., arylcyclohexylamine analogs) should be employed for calibration, as described for forensic-grade hydrochlorides .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?

Conduct accelerated stability studies :

  • Thermal Stability: Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC .
  • pH Stability: Prepare buffered solutions (pH 1–13) and analyze hydrolytic degradation products using LC-MS .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Design a systematic solubility screen using the shake-flask method:

  • Test solvents (e.g., DMSO, ethanol, chloroform) at 25°C and 37°C.
  • Quantify solubility via gravimetric analysis or UV spectrophotometry.
  • Correlate results with Hansen solubility parameters (HSPs) to predict solvent compatibility, as applied to structurally similar hydrochlorides .

Q. What experimental strategies address discrepancies in reported bioactivity data (e.g., receptor binding vs. cellular assays)?

  • Assay Replication: Repeat assays under standardized conditions (e.g., cell line, incubation time) to isolate variables.
  • Orthogonal Validation: Combine radioligand binding assays with functional assays (e.g., cAMP modulation) to confirm target engagement.
  • Metabolite Screening: Use LC-MS to identify active metabolites that may influence in vivo activity, as seen in antibacterial studies of related compounds .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, optimizing pressure and temperature .
  • Solvent Selection: Replace traditional solvents (e.g., THF) with greener alternatives (2-MeTHF) to enhance reaction efficiency and reduce byproducts .
  • Process Analytics: Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics in preclinical models?

  • In Vitro Models: Use Caco-2 cell monolayers to assess intestinal permeability and cytochrome P450 enzymes for metabolic stability .
  • In Vivo Sampling: Employ microdialysis or serial blood sampling in rodents, followed by LC-MS/MS quantification .
  • Data Modeling: Apply compartmental pharmacokinetic models (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.